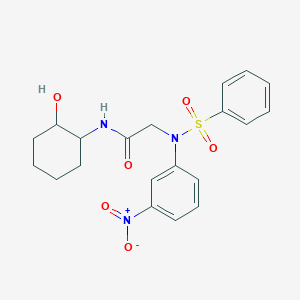![molecular formula C22H21ClN2O4S B5161165 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5161165.png)
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. Cmpd-1 has been studied extensively for its ability to inhibit the growth of cancer cells and its potential as a treatment for various types of cancer. In
作用机制
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide works by inhibiting the activity of a specific protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of other proteins, including those involved in cell growth and survival. By inhibiting HSP90, this compound disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the levels of certain proteins involved in cell growth and survival. This compound has also been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide is its potential as a therapeutic agent for cancer treatment. However, there are also several limitations to using this compound in lab experiments. This compound is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, this compound is highly reactive and can be difficult to handle, which can make it challenging to use in lab experiments.
未来方向
There are several future directions for research on 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide. One area of research is the development of more effective synthesis methods for this compound. Another area of research is the identification of other proteins that this compound can target, which could lead to the development of new therapeutic agents for cancer treatment. Additionally, research is needed to determine the optimal dosage and administration of this compound for cancer treatment. Finally, further studies are needed to determine the long-term effects of this compound on the human body and its potential as a treatment for other diseases.
合成方法
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The process involves the use of various reagents and solvents, including 3-chloro-4-methoxyaniline, benzoyl chloride, sodium hydride, and N-phenylethylamine. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. This compound has been found to be effective against several types of cancer, including breast cancer, lung cancer, and prostate cancer.
属性
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-12-11-17(15-19(21)23)30(27,28)25-20-10-6-5-9-18(20)22(26)24-14-13-16-7-3-2-4-8-16/h2-12,15,25H,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYVUOYLUBQEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5161086.png)
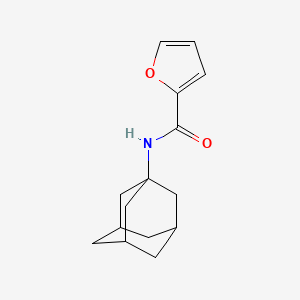
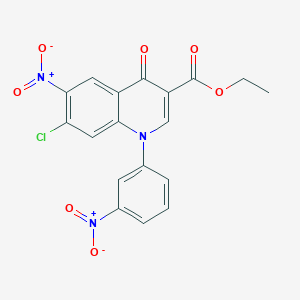
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5161115.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5161117.png)
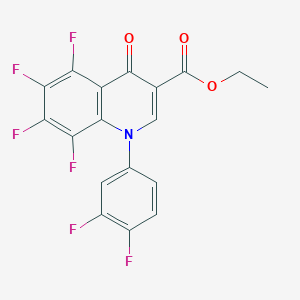
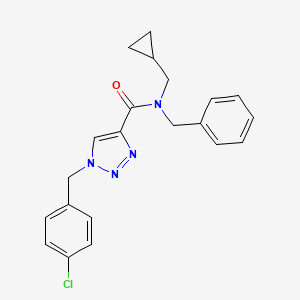
![3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)

![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5161173.png)
![N~2~-benzyl-N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161175.png)

![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5161188.png)
